2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Overview
Description
2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine is a heterocyclic organic compound with the molecular formula C8H9NO2S. This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring and an amine group.
Mechanism of Action
Mode of Action
The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .
Pharmacokinetics
The compound is slightly soluble (2.4 g/l at 25 ºC) , which may affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . Furthermore, the compound’s aromatic rings could pose a low-level environmental concern if released into the environment.
Biochemical Analysis
Biochemical Properties
5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in electrophilic substitution reactions, where the amino group can act as a nucleophile . Additionally, the compound’s structure allows it to engage in hydrogen bonding and van der Waals interactions with other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with maleic anhydride, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
2,2-Dioxo-1,3-dihydrobenzo[b]thiophene-5yl amine: Similar structure but with a different ring fusion pattern.
2,2-Dioxo-1,3-dihydrobenzo[d]thiophene-5yl amine: Another isomer with a different ring fusion.
2,2-Dioxo-1,3-dihydrobenzo[e]thiophene-5yl amine: Yet another isomer with a distinct ring fusion.
Uniqueness: 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIQDXPKOCDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384905 | |
Record name | 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70654-85-2 | |
Record name | Benzo[c]thiophen-5-amine, 1,3-dihydro-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70654-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3-dihydro-2lambda6-benzothiophene-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ATD exert its therapeutic effect on glioblastoma cells?
A1: ATD itself is not the active agent but a prodrug designed to release sulfur dioxide (SO2) upon activation. The research highlights the use of ATD loaded onto nanoparticles that release SO2 when exposed to X-ray irradiation [] or ultraviolet light []. This localized SO2 generation within the tumor microenvironment leads to several key effects:
- Mitochondrial Damage: SO2 disrupts mitochondrial function in temozolomide-resistant U87 glioblastoma cells, leading to reduced ATP production []. This energy depletion hinders various cellular processes, contributing to cell death.
- P-glycoprotein Inhibition: SO2 downregulates the expression of P-glycoprotein (P-gp), a membrane transporter responsible for pumping drugs out of cells []. Inhibiting P-gp can enhance the intracellular accumulation of chemotherapeutic agents, overcoming drug resistance mechanisms.
- MGMT Reduction: SO2 also reduces the levels of O6-methylguanine-DNA methyltransferase (MGMT) in drug-resistant tumor cells []. MGMT is a DNA repair enzyme that can counteract the effects of alkylating agents like temozolomide. By reducing MGMT, SO2 enhances the sensitivity of glioblastoma cells to chemotherapy.
- Autophagy Induction: In addition to the above, research suggests that SO2 can induce pro-death autophagy in glioblastoma cells by downregulating p62 and upregulating the LC3-II/LC3-I ratio []. This process contributes to tumor growth inhibition.
Q2: How is the delivery and activation of ATD controlled for targeted therapy?
A2: Both studies utilized nanocarriers to deliver ATD specifically to tumor sites:
- X-ray-Responsive Scintillator Nanoparticles: NaYF4:Ce@NaLuF4:Nd@ATD@DSPE-PEG5000 (ScNPs) are nanoparticles that incorporate ATD and are designed to release it upon X-ray irradiation []. This allows for spatially controlled SO2 generation within the tumor.
- Dye-Sensitized Rare Earth Nanoparticles: Core-shell NaYF4:Yb/Tm@NaYF4:Nd nanoparticles with up/down-conversion luminescence were used to deliver ATD []. These nanoparticles absorb near-infrared light (NIR) and emit ultraviolet (UV) light. This UV emission then triggers the release of SO2 from the ATD prodrug.
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